3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole
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Overview
Description
3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole is a heterocyclic organic compound characterized by a pyrazole ring substituted with ethoxymethyl and dimethyl groups. Pyrazoles are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole typically involves the reaction of 1,5-dimethyl-1H-pyrazole with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the same basic reaction but optimized for large-scale production, including considerations for solvent recovery and waste management.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Formation of 3-(ethoxymethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 3-(ethoxymethyl)-1,5-dimethyl-1,2-dihydro-1H-pyrazole.
Substitution: Formation of various 3-(substituted-methyl)-1,5-dimethyl-1H-pyrazoles.
Scientific Research Applications
3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxymethyl)-1,5-dimethyl-1H-pyrazole
- 3-(Butoxymethyl)-1,5-dimethyl-1H-pyrazole
- 3-(Isopropoxymethyl)-1,5-dimethyl-1H-pyrazole
Uniqueness
3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The ethoxymethyl group provides a balance between hydrophilicity and lipophilicity, potentially enhancing its bioavailability compared to other similar compounds.
Properties
Molecular Formula |
C8H14N2O |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-(ethoxymethyl)-1,5-dimethylpyrazole |
InChI |
InChI=1S/C8H14N2O/c1-4-11-6-8-5-7(2)10(3)9-8/h5H,4,6H2,1-3H3 |
InChI Key |
WAALZNYPHKRFJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN(C(=C1)C)C |
Origin of Product |
United States |
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